molecular formula C52H71N7O13 B040372 Microcystin-LY CAS No. 123304-10-9

Microcystin-LY

Cat. No. B040372
M. Wt: 1002.2 g/mol
InChI Key: SIGQAYSWORHPPH-GFXLLRAPSA-N
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Description

Microcystin-LY, a variant of microcystins, is a potent hepatotoxin produced by certain strains of cyanobacteria. Microcystins are cyclic heptapeptides that have garnered significant attention due to their acute and chronic toxicity, posing serious health and environmental risks. These toxins are synthesized by a mixed polyketide synthase/non-ribosomal peptide synthetase system called microcystin synthetase. The synthesis and accumulation of microcystins in cyanobacteria are influenced by environmental and nutritional factors, such as the availability of iron, which can induce the transcription of essential genes involved in their synthesis (Sevilla et al., 2008).

Synthesis Analysis

Microcystins are produced non-ribosomally via a complex enzyme pathway involving peptide synthetases (mcyABC), polyketide synthases (mcyD), and chimeric enzymes (mcyEG) among others. The synthesis process is tightly regulated and can be influenced by environmental conditions such as nutrient availability. For instance, iron deficiency has been shown to increase the transcription of the mcyD gene, correlating with higher levels of microcystin-LR production in Microcystis aeruginosa (Sevilla et al., 2008).

Molecular Structure Analysis

The molecular structure of microcystin-LY, like other microcystins, is characterized by a cyclic heptapeptide backbone. This structure includes several unusual amino acids, most notably the Adda amino acid, which is crucial for the toxin's activity. NMR spectroscopy and molecular dynamics calculations have been used to study the conformation of microcystin-LR, revealing a saddle-shaped peptide ring with specific regions being more flexible or rigid depending on the solvent environment (Trogen et al., 1996).

Chemical Reactions and Properties

Microcystin-LR's reactivity, especially in processes aimed at its degradation, has been extensively studied. For example, ozonation and photocatalytic oxidation have been investigated as methods to degrade microcystin-LR in aqueous solutions, revealing various intermediates and byproducts. These studies help understand the chemical reactions microcystins undergo in environmental and treatment processes, highlighting the complexity of effectively removing these toxins from water sources (Chang et al., 2014; Liu et al., 2003).

Physical Properties Analysis

Microcystin-LR's stability under different environmental conditions, such as exposure to light, has implications for its persistence in natural waters. Studies have shown that microcystin variants, including microcystin-LR, exhibit limited decomposition and isomerization when exposed to sunlight, indicating their significant resilience in aquatic environments (Tsuji et al., 1994).

Chemical Properties Analysis

The chemical properties of microcystin-LR, including its interactions with other substances and its behavior during water treatment processes, are critical for understanding how to mitigate its effects. Electrochemical studies have provided insights into the oxidation mechanisms of microcystin-LR and its degradation products, offering potential pathways for detoxification and removal from water sources (Lopes et al., 2012).

Scientific Research Applications

  • Toxicological and Biochemical Studies : Microcystins, including Microcystin-LY, are used in toxicological and biochemical research. This involves studying their effects on various biological systems and their mechanisms of action (Lawton & Edwards, 2001).

  • Development of Detection Systems : Research on microcystins contributes to the development of systems for detecting these toxins in environmental samples, such as water bodies (Sheng et al., 2015).

  • Investigating Water Treatment Strategies : Studies involving microcystins are instrumental in exploring and improving water treatment methods to remove these toxins (Lawton et al., 2003).

  • Studying Ecological Impact : Research has shown that microcystins can affect the fitness of Microcystis cells in their ecological niche, impacting their survival and proliferation (Schatz et al., 2007).

  • Interdisciplinary Applications : Microcystin-LR, a variant similar to Microcystin-LY, finds applications across ecotoxicology, biology, chemistry, and materials science, showcasing its wide-ranging impact in interdisciplinary fields (Li et al., 2021).

  • Agricultural Research : Studies have indicated that microcystin-leucine-arginine can stimulate plant development, as observed in the enhanced growth and blooming of tomato plants under certain conditions (Corbel et al., 2015).

  • Cellular and Molecular Biology : Microcystin-LR has been used to study cellular responses like apoptosis, proliferation, and changes in gene expression in various cell types, contributing significantly to our understanding of cellular mechanisms (Gehringer, 2004).

  • Neurodevelopmental Research : Research has shown that exposure to microcystin-LR can adversely affect neurodevelopment in offspring, impacting motor and behavioral development and learning abilities (Li et al., 2015).

Safety And Hazards

Microcystin-LY is classified as a hepatotoxic and carcinogenic compound. It is the most commonly reported cyanobacterial toxin found in the environment. It is associated with animal and human hepatotoxicity . Over 270 variants of MC exist . It is highly flammable and toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

15-[(4-hydroxyphenyl)methyl]-18-[(1Z,3E)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H71N7O13/c1-28(2)24-40-50(67)58-44(52(70)71)32(6)46(63)56-41(26-36-17-19-37(60)20-18-36)49(66)54-38(21-16-29(3)25-30(4)42(72-10)27-35-14-12-11-13-15-35)31(5)45(62)55-39(51(68)69)22-23-43(61)59(9)34(8)48(65)53-33(7)47(64)57-40/h11-21,25,28,30-33,38-42,44,60H,8,22-24,26-27H2,1-7,9-10H3,(H,53,65)(H,54,66)(H,55,62)(H,56,63)(H,57,64)(H,58,67)(H,68,69)(H,70,71)/b21-16-,29-25+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGQAYSWORHPPH-GFXLLRAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)CC2=CC=C(C=C2)O)C=CC(=CC(C)C(CC3=CC=CC=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)CC2=CC=C(C=C2)O)/C=C\C(=C\C(C)C(CC3=CC=CC=C3)OC)\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H71N7O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1002.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Microcystin-LY

CAS RN

123304-10-9
Record name Microcystin LY
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123304109
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Microcystin-LY
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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